molecular formula C9H15N3OS B10930171 N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide

N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide

Cat. No.: B10930171
M. Wt: 213.30 g/mol
InChI Key: SNHBGZIEPCROFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide is a chemical compound with a unique structure that includes a pyrazole ring, a methoxypropyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methyl-1H-pyrazole with 3-methoxypropylamine and carbon disulfide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbothioamide group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)-4-methyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the pyrazole ring and the carbothioamide group makes it particularly useful in the synthesis of complex molecules and in studies involving enzyme inhibition.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-methylpyrazole-1-carbothioamide

InChI

InChI=1S/C9H15N3OS/c1-8-6-11-12(7-8)9(14)10-4-3-5-13-2/h6-7H,3-5H2,1-2H3,(H,10,14)

InChI Key

SNHBGZIEPCROFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=S)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.